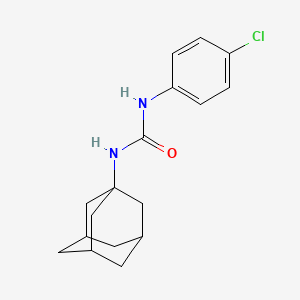

N-(1-Adamantyl)-N'-(4-chlorophenyl)urea

Beschreibung

Eigenschaften

CAS-Nummer |

16192-86-2 |

|---|---|

Molekularformel |

C17H21ClN2O |

Molekulargewicht |

304.8 g/mol |

IUPAC-Name |

1-(1-adamantyl)-3-(4-chlorophenyl)urea |

InChI |

InChI=1S/C17H21ClN2O/c18-14-1-3-15(4-2-14)19-16(21)20-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H2,19,20,21) |

InChI-Schlüssel |

BANILFSZVAQDHJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=CC=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions and Optimization

In a representative procedure, adamantane-1-amine (1.0 equiv) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or toluene. 4-Chlorophenyl isocyanate (1.1 equiv) is added dropwise at room temperature, and the mixture is stirred for 12–24 hours. The reaction proceeds via nucleophilic attack of the amine on the isocyanate’s electrophilic carbon, yielding the urea product. Triethylamine (TEA) may be added to scavenge hydrogen chloride byproducts.

Key Parameters :

Characterization Data

The product is characterized by:

-

1H NMR (CDCl3): δ 1.52–1.68 (m, 6H, adamantane-H), 1.98 (s, 6H), 2.05 (s, 3H), 6.84–7.36 (m, aromatic-H), 8.18 (d, J = 7.5 Hz, NH).

-

13C NMR : 29.5, 36.3, 41.8, 53.7 (adamantane-C), 123.2–148.0 (aromatic-C), 153.7 (C=O).

Alternative Pathways via Thiourea Intermediates

While direct urea synthesis is efficient, alternative routes involving thiourea intermediates have been explored for structural diversification. For example, 1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea can be synthesized first and subsequently oxidized or functionalized.

Purification and Analytical Considerations

Crude urea products are typically purified via:

-

Recrystallization : Ethanol/chloroform (1:1) yields high-purity crystals.

-

Column Chromatography : Silica gel with ethyl acetate/hexane eluents.

Purity Assessment :

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Als potenzieller Therapeutikum aufgrund seiner einzigartigen strukturellen Merkmale untersucht.

Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien und Polymeren eingesetzt.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

Der Mechanismus, durch den N-(1-Adamantyl)-N’-(4-Chlorphenyl)harnstoff seine Wirkungen ausübt, ist nicht gut dokumentiert. Es ist wahrscheinlich, dass es mit spezifischen molekularen Zielstrukturen und Signalwegen interagiert, abhängig von seiner Anwendung. Beispielsweise kann es in der pharmazeutischen Chemie an Enzyme oder Rezeptoren binden und deren Aktivität modulieren.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Urea Derivatives

Key Observations :

- Adamantyl vs. Sulfonyl Groups : Adamantyl-substituted ureas exhibit enhanced lipophilicity and steric bulk compared to sulfonyl-containing analogs like MPCU () and ISCU (). This likely improves membrane permeability and target selectivity .

- Chlorophenyl Role : The 4-chlorophenyl group is a common feature in anticancer agents (e.g., MPCU, ISCU) and antimicrobials (e.g., Triclocarban). Its electron-withdrawing properties may facilitate interactions with hydrophobic binding pockets .

Key Observations :

- Mitochondrial Targeting : Sulfonylurea derivatives (MPCU, ISCU) accumulate in mitochondria via pH-dependent mechanisms, leading to cytotoxicity . The adamantyl group in the target compound may alter subcellular localization due to differences in solubility and charge distribution.

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Properties

Key Observations :

- Thermal Stability : Adamantyl derivatives exhibit high thermal stability, making them suitable for oral formulations .

Q & A

Q. What are the optimal synthetic routes for N-(1-Adamantyl)-N'-(4-chlorophenyl)urea, and how can purity be validated?

Methodological Answer: The compound is typically synthesized via a urea-forming reaction between 1-adamantylamine and 4-chlorophenyl isocyanate. Key steps include:

- Step 1: React equimolar amounts of 1-adamantylamine and 4-chlorophenyl isocyanate in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C.

- Step 2: Stir the mixture at room temperature for 12–24 hours, followed by solvent evaporation.

- Step 3: Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Purity Validation:

- HPLC : Use a C18 column with UV detection at 254 nm; retention time and peak symmetry confirm purity.

- NMR : Compare H and C spectra with reference data (e.g., adamantane protons at δ 1.6–2.1 ppm and urea NH signals at δ 5.8–6.2 ppm).

- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 331.1 (calculated for CHClNO).

Q. Which analytical techniques are critical for characterizing structural and thermodynamic properties of this compound?

Methodological Answer:

- FT-IR Spectroscopy : Identify urea carbonyl (C=O) stretch at ~1640–1680 cm and N-H stretches at ~3200–3400 cm.

- Differential Scanning Calorimetry (DSC) : Determine melting point (e.g., ~180–190°C for similar adamantyl ureas) and thermal stability.

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (critical for understanding solubility and stability).

- Collision Cross-Section (CCS) Analysis : Predict conformational flexibility using ion mobility spectrometry (e.g., CCS values derived from SMILES:

O=C(NC1C=CC(=CC=1)Cl)NC23CC4CC(C2)CC(C4)C3).

Q. What biological targets or mechanisms are associated with this compound in anticancer research?

Methodological Answer: The compound’s adamantyl and chlorophenyl groups enhance membrane permeability and target engagement. Proposed mechanisms include:

- NADH Oxidase Inhibition : Analogous to sulfonylurea LY181984, which inhibits plasma membrane NADH oxidase activity in cancer cells (IC ~10 µM) .

- Cell Cycle Arrest : Evaluate via flow cytometry (e.g., G2/M arrest in HeLa cells at 25 µM after 48 hours).

- Apoptosis Assays : Measure caspase-3/7 activation and mitochondrial membrane potential loss using fluorescent probes (e.g., JC-1).

Q. Experimental Design :

- Dose-response studies (1–50 µM) across cancer cell lines (e.g., MCF-7, A549).

- Co-treatment with ROS scavengers (e.g., NAC) to validate oxidative stress pathways.

Q. How can researchers resolve contradictions in reported cytotoxicity data across studies?

Methodological Answer: Discrepancies may arise from:

- Cell Line Variability : Test across panels (e.g., NCI-60) to identify lineage-specific sensitivities.

- Solubility Differences : Use DMSO stocks (<0.1% v/v) with sonication to avoid aggregation.

- Assay Interference : Validate results with orthogonal methods (e.g., ATP-based viability assays vs. trypan blue exclusion).

Case Study :

A 2024 study on N-(4-chlorophenyl)-N'-mesitylurea reported IC values ranging from 5 µM (MDA-MB-231) to >50 µM (HEK293). Resolution involved:

- Metabolic Profiling : LC-MS to rule out differential compound metabolism.

- Target Engagement : Thermal shift assays to confirm binding to NADH oxidase .

Q. What structure-activity relationship (SAR) trends guide the optimization of this compound?

Methodological Answer: Key substituent effects include:

Q. Optimization Strategies :

- Replace 4-chlorophenyl with 3-trifluoromethyl for improved pharmacokinetics.

- Introduce polar groups (e.g., hydroxyl) to balance logP without compromising activity.

Q. How can advanced computational methods predict binding modes and pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate interactions with NADH oxidase (PDB: 1OXY) using AMBER or GROMACS. Key residues: Arg54, His85.

- ADMET Prediction : Use SwissADME to estimate logP (~3.5), solubility (LogS ~-4.5), and CYP450 inhibition (CYP3A4 substrate).

- Quantum Mechanics (QM) : Calculate partial charges for urea carbonyl to model hydrogen-bonding strength (e.g., B3LYP/6-31G* level).

Q. Validation :

- Compare predicted vs. experimental IC values in enzyme inhibition assays.

- Cross-check MD results with mutagenesis data (e.g., His85Ala mutation reduces binding).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.